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Compound of Interest

Compound Name: LY2857785

Cat. No.: B608723 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
LY2857785 is a potent and selective, ATP-competitive inhibitor of transcriptional cyclin-

dependent kinases (CDKs), primarily targeting CDK9, CDK8, and CDK7.[1] Its primary

mechanism involves the suppression of transcriptional elongation, leading to the

downregulation of short-lived oncoproteins and anti-apoptotic factors, which makes it a

valuable tool for cancer research.[2][3] By inhibiting the phosphorylation of RNA Polymerase II

(RNAP II), LY2857785 effectively induces cell cycle arrest and apoptosis in various cancer cell

lines.[2][4] These notes provide detailed conditions and protocols for utilizing LY2857785 in a

cell culture setting.

Mechanism of Action
LY2857785 functions as a reversible ATP-competitive inhibitor with high affinity for CDK9 and

CDK8.[1][4] In eukaryotic cells, the CDK9/Cyclin T1 complex forms the core of the Positive

Transcription Elongation Factor b (P-TEFb).[3][5] P-TEFb is crucial for releasing RNA

Polymerase II (RNAP II) from promoter-proximal pausing, a key rate-limiting step in gene

transcription.[6]

This release is accomplished through the phosphorylation of two main substrates by CDK9:

The C-terminal domain (CTD) of the largest subunit of RNAP II, specifically at Serine 2

(Ser2) and Serine 5 (Ser5) residues.[4][6]
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Negative elongation factors, such as DSIF (DRB Sensitivity-Inducing Factor) and NELF

(Negative Elongation Factor).[3][6]

By inhibiting CDK9, LY2857785 prevents the phosphorylation of these targets. This leads to the

arrest of transcriptional elongation, causing a rapid depletion of messenger RNAs (mRNAs)

with short half-lives. Critically, this includes the transcripts for key oncogenes like c-MYC and

anti-apoptotic proteins such as MCL-1 and XIAP.[2] The subsequent decrease in these proteins

ultimately triggers cell cycle arrest and apoptosis in cancer cells.[2][4]
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Caption: Signaling pathway inhibited by LY2857785.
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Data Presentation: In Vitro Efficacy
The following table summarizes the reported inhibitory concentrations of LY2857785 across

various biochemical and cellular assays.

Target/Process Assay Type
Cell Line /
System

IC50 / EC50
Value

Citation

Biochemical

Activity

CDK9 Kinase Assay Purified Enzyme 11 nM [1][4]

CDK8 Kinase Assay Purified Enzyme 16 nM [1][4]

CDK7 Kinase Assay Purified Enzyme 246 nM [1][4]

Cellular Activity

CTD Phospho-

Ser5
Cellular Assay U2OS 42 nM [4]

CTD Phospho-

Ser2
Cellular Assay U2OS 89 nM [4]

Cell Cycle Arrest

(G2/M)
Flow Cytometry U2OS 135 nM (EC50) [4]

Apoptosis

Induction
Apoptosis Assay L363 500 nM [4]

Application Notes
4.1. Recommended Cell Lines LY2857785 has demonstrated efficacy in both hematological

and solid tumor cell lines.[4]

Hematological Malignancies: MV-4-11 (Acute Myeloid Leukemia), RPMI8226 (Multiple

Myeloma), L363 (Multiple Myeloma).[4]

Solid Tumors: U2OS (Osteosarcoma), HCT116 (Colorectal Carcinoma), A375 (Melanoma),

U87MG (Glioblastoma).[4]
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4.2. Reconstitution and Storage

Solvent: For in vitro use, LY2857785 is typically dissolved in Dimethyl Sulfoxide (DMSO) to

create a high-concentration stock solution (e.g., 10 mM).

Sterilization: If preparing the stock in DMSO, filtration for sterility is generally not required as

DMSO has sterilizing properties. If using an aqueous buffer for dilution, the solution should

be sterilized by passing it through a 0.22 µm filter.[4]

Storage: It is recommended to aliquot the stock solution into single-use volumes to prevent

repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability. A

working solution may be kept at 4°C for up to one week.[4]

4.3. General Treatment Conditions

Concentration Range: Effective concentrations can range from low nanomolar (for target

engagement) to mid-nanomolar (for apoptosis) depending on the cell line and experimental

endpoint. A dose-response curve is recommended to determine the optimal concentration for

a specific cell type and assay.

Treatment Duration: The effects of LY2857785 are time-dependent. Inhibition of RNAP II

phosphorylation can be observed within a few hours. Apoptotic effects may require longer

incubation, with maximal potency observed at 8 hours in L363 cells.[4] For cell proliferation

assays, treatment durations of 24 to 72 hours are common.

Experimental Protocols
5.1. Protocol for Cell Seeding

Cell Health: Use cells in the logarithmic growth phase with high viability (>95%).

Cell Counting: Perform an accurate cell count using a hemocytometer or an automated cell

counter.

Adherent Cells: For solid tumor lines like HCT116 or U2OS, seed cells in flat-bottom multi-

well plates.[4] Some cell lines may require plates coated with an attachment factor like Poly-

D-Lysine.[4]
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96-well plate: Seed 5,000–10,000 cells per well in 100 µL of culture medium.

Suspension Cells: For hematologic lines like MV-4-11, use non-coated, round-bottom or flat-

bottom multi-well plates.[4]

96-well plate: Seed 10,000–20,000 cells per well in 100 µL of culture medium.[7]

Incubation: Incubate the plates overnight in a humidified incubator at 37°C with 5% CO₂ to

allow cells to adhere (if applicable) and recover before treatment.[4]

5.2. Protocol for LY2857785 Treatment

Prepare Drug Dilutions: On the day of treatment, thaw a stock aliquot of LY2857785 and

prepare serial dilutions in fresh, pre-warmed culture medium to achieve the desired final

concentrations. Remember to prepare a vehicle control using the same final concentration of

DMSO as in the highest drug treatment condition (typically ≤0.1%).

Administer Treatment: Carefully add the diluted compound or vehicle control to the

appropriate wells. For a 96-well plate containing 100 µL of cells, you might add 10-20 µL of a

concentrated drug solution.

Incubate: Return the plates to the incubator and incubate for the desired treatment duration

(e.g., 8, 24, 48, or 72 hours).

5.3. Protocol for Cell Viability (MTT Assay) This protocol assesses cell viability by measuring

the metabolic activity of cells. Viable cells reduce the yellow tetrazolium salt MTT to purple

formazan crystals.[8]

Timing: At the end of the LY2857785 treatment period, proceed with the assay.

Add MTT Reagent: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well of the

96-well plate, resulting in a final concentration of 0.5 mg/mL.[7]

Incubate: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.

Protect the plate from light during this step.

Solubilize Crystals: Add 100 µL of MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl,

or DMSO) to each well.[7][8]
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Mix: Pipette up and down or place the plate on an orbital shaker for 5-15 minutes to ensure

all formazan crystals are fully dissolved.

Measure Absorbance: Read the absorbance at 570 nm using a microplate reader. A

reference wavelength of 630 nm can be used to reduce background noise.[7][8]

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control

cells. Plot the results to determine the IC50 value for LY2857785.
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Caption: General experimental workflow for LY2857785 treatment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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